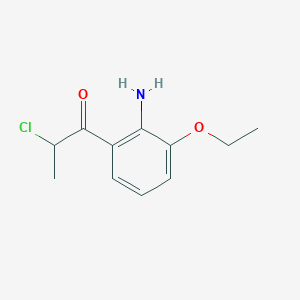
1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a chloropropanone moiety
Méthodes De Préparation
The synthesis of 1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-amino-3-ethoxybenzaldehyde with chloroacetone under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Analyse Des Réactions Chimiques
1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Applications De Recherche Scientifique
1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-3-ethoxyphenyl)-3-piperidinol: This compound has a similar structure but includes a piperidinol moiety instead of a chloropropanone group.
Ethanone, 1-(2-amino-3-ethoxyphenyl): This compound lacks the chlorine atom and has different reactivity and applications.
2-Methoxyphenyl isocyanate: Although structurally different, it shares some chemical properties and is used in similar synthetic applications.
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
1-(2-amino-3-ethoxyphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-9-6-4-5-8(10(9)13)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |
Clé InChI |
VJYKVQQRKWKRIL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1N)C(=O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



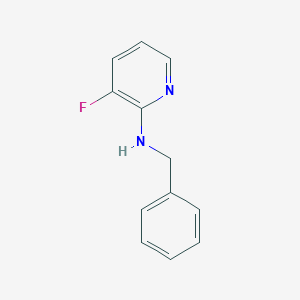

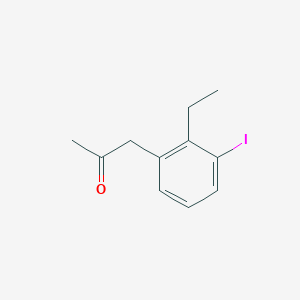

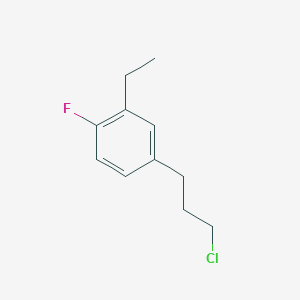
![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)
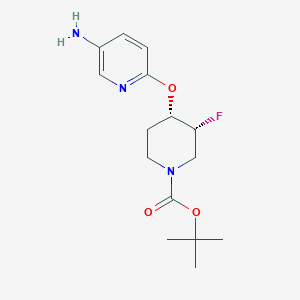
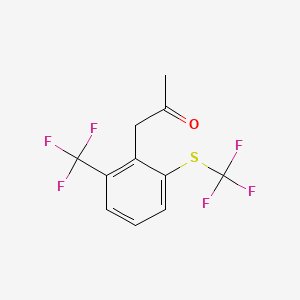
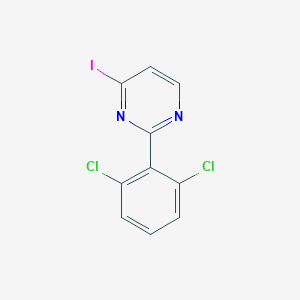


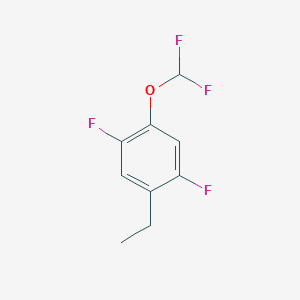
![2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile](/img/structure/B14055688.png)
